molecular formula C14H12F3N3O2 B2798355 (3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(4-(三氟甲基)苯基)甲酮 CAS No. 2034320-04-0

(3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(4-(三氟甲基)苯基)甲酮

货号 B2798355
CAS 编号: 2034320-04-0
分子量: 311.264
InChI 键: GEHRHCDXVSUSLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .


Synthesis Analysis

The synthesis of this compound involves the design and biological evaluation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The exact synthetic route for this specific compound is not provided in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a pyrrolidinyl group . The oxadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The pyrrolidinyl group is a five-membered ring containing four carbon atoms and one nitrogen atom .

科学研究应用

分子结构和非共价相互作用

Sharma 等人 (2019) 对一系列 1,2,4-恶二唑衍生物进行了研究,包括具有与查询化合物相关的结构的化合物,重点研究了孤对-π 相互作用和卤素键合在晶体堆积中的作用。该研究重点介绍了这些非共价相互作用如何有助于分子构象的稳定化和超分子结构的形成。详细的超分子结构分析提供了原子-原子接触对固态结构的定量贡献的见解,强调了这些相互作用在分子设计和工程中的重要性 (Sharma, Mohan, Gangwar, & Chopra, 2019).

合成和抗菌活性

Kumar 等人 (2012) 合成了一系列化合物,包括 (3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲甲酮,并筛选了它们的抗菌活性。这些化合物与查询化合物相似,都含有杂环部分和潜在的生物活性官能团,对各种菌株表现出良好的效果。其中一些化合物中甲氧基的存在显着提高了它们的抗菌效果 (Kumar, Meenakshi, Kumar, & Kumar, 2012).

生物学评估和药物设计

对相关化合物的进一步探索已经从它们作为生物活性分子的潜力方面进行。例如,已经报道了衍生物作为钠通道阻滞剂和抗惊厥剂的设计、合成和生物学评估。此类研究强调了结构类似物在治疗剂开发中的效用,表明该化合物是一个潜在的研究应用途径 (Malik & Khan, 2014).

计算和理论研究

理论和计算研究,例如涉及密度泛函理论 (DFT) 的研究,已被用来分析类似的化合物。这些研究提供了对理化性质、分子静电势和前沿分子轨道的更深入理解,有助于预测此类分子的反应性和相互作用模式。相关化合物的合成、晶体结构和 DFT 研究为它们的电子结构及其在材料科学和药物化学中的潜在应用提供了宝贵的见解 (Huang 等人,2021).

作用机制

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

未来方向

The future directions for this compound could involve further exploration of its potential as a non-steroidal agonist of GPBAR1 . This could include more detailed studies on its synthesis, mechanism of action, and potential applications in the treatment of metabolic and inflammatory diseases .

属性

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-5-10(7-20)12-18-8-22-19-12/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRHCDXVSUSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。